molecular formula C6H9N3O B1315522 5-(Dimethylamino)-3(2H)-pyridazinone CAS No. 82226-43-5

5-(Dimethylamino)-3(2H)-pyridazinone

Cat. No. B1315522
CAS RN: 82226-43-5
M. Wt: 139.16 g/mol
InChI Key: OIRCIIVBXVVCCE-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-3(2H)-pyridazinone, also known as 5-DAP, is an organic compound with a wide range of applications in scientific research and drug development. The compound is a white, crystalline solid with a melting point of 181-182 °C and a boiling point of 211-212 °C. It is a highly active compound, and its structure is similar to that of many other pyridazinones. 5-DAP is used in the synthesis of various drugs, such as diazepam and phenobarbital, and is also used in the synthesis of a variety of other compounds. Additionally, 5-DAP is used in the synthesis of a number of other compounds, such as quinolones and aminoglycosides.

Scientific Research Applications

Herbicidal Activity

5-(Dimethylamino)-3(2H)-pyridazinone derivatives, such as 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (referred to as 6706), have demonstrated herbicidal activity. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. Furthermore, they exhibit resistance to metabolic detoxification in plants and interfere with chloroplast development, a mechanism similar to some other herbicides (Hilton et al., 1969).

Effects on Lipid Metabolism

Substituted pyridazinone compounds like BASF 13-338 have been shown to affect lipid composition and biosynthesis in various plant tissues. Studies on Arabidopsis thaliana indicate that these compounds impact the desaturation of linoleic acid in monogalactosyldiacylglycerol and phosphatidylcholine, leading to specific changes in lipid composition (Norman & John, 1987).

Inhibition of Nitrate and Nitrite Reductase

In wheat, 5-(Dimethylamino)-3(2H)-pyridazinone derivatives such as SANDOZ 9785 inhibit the induction of nitrate reductase (NR) and nitrite reductase (NIR), key enzymes in nitrogen metabolism. This inhibition occurs both in the presence and absence of photobleaching, suggesting a distinct mode of action that does not rely solely on light-induced processes (Rao et al., 1988).

Impact on Photosynthetic Electron Transport

Studies have shown that pyridazinone herbicides, including SANDOZ 9785 and others, can inhibit photosystem II electron transport in algal systems. The efficiency of inhibition variesamong different algal species and depends on the nature of the substitution on the pyridazinones. This suggests a targeted impact on photosynthetic processes in these organisms (Samuel & Bose, 1987).

Interaction with Photosynthetic Apparatus

In wheat seedlings, the presence of BASF 13.338, a pyridazinone derivative, alters the structure and functioning of the photosynthetic apparatus. This interaction underscores the potential of pyridazinone compounds to modulate key biological processes in plants (Mannan & Bose, 1985).

properties

IUPAC Name

4-(dimethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-7-4-5/h3-4H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRCIIVBXVVCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518239
Record name 5-(Dimethylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-3(2H)-pyridazinone

CAS RN

82226-43-5
Record name 5-(Dimethylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LS Harris, WL Dewey - Annual Reports in Medicinal Chemistry, 1968 - Elsevier
Publisher Summary This chapter describes the different aspects of strong and weak analgesics. These include the non-narcotic phenothiazine methotrimeprazine, the narcotic-…
Number of citations: 0 www.sciencedirect.com
高橋酉蔵, 牧敬文, 木津弘子, 高谷昌弘… - YAKUGAKU …, 1966 - jstage.jst.go.jp
2-Methyl (or cyclohexyl)-6-hydroxy-4 (or 5)-chloro-3 (2H)-pyridazinons (Vb, c and V'b, c) were synthesized by the condensation of chloromaleic anhydride and the corresponding …
Number of citations: 3 www.jstage.jst.go.jp

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